4-Sulfobenzoic acid chemical properties and structure
4-Sulfobenzoic acid chemical properties and structure
An In-depth Technical Guide to 4-Sulfobenzoic Acid: Chemical Properties and Structure
Abstract
4-Sulfobenzoic acid (CAS No: 636-78-2) is a difunctional aromatic organic compound featuring both a sulfonic acid and a carboxylic acid group attached to a benzene ring in the para position. This unique structure imparts valuable chemical properties, making it a significant intermediate in the synthesis of dyes and pigments, a dopant for conducting polymers, and a useful agent in materials science. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, spectral data, and molecular structure of 4-Sulfobenzoic acid. Furthermore, it details illustrative experimental protocols for its synthesis and purification and outlines its primary applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
4-Sulfobenzoic acid is structurally defined by a benzene ring substituted with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) at positions 1 and 4, respectively.[1][2] The presence of these two acidic functional groups dictates its chemical behavior and physical properties.
Caption: Molecular structure of 4-Sulfobenzoic acid.
Table 1: Chemical Identifiers for 4-Sulfobenzoic Acid
| Identifier | Value | Reference |
| IUPAC Name | 4-sulfobenzoic acid | [1][3] |
| Synonyms | p-Sulfobenzoic acid, para-Sulfobenzoic acid, Benzoic acid, 4-sulfo-, p-Carboxybenzenesulfonic acid | [2][3] |
| CAS Number | 636-78-2 | [1][2][3] |
| Molecular Formula | C₇H₆O₅S | [1][3][4][5] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | [1][3] |
| InChI | InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11,12)/h1-4H,(H,8,9)(H,10,11,12) | [1][3] |
| InChIKey | HWAQOZGATRIYQG-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of 4-Sulfobenzoic acid are summarized below. It is typically a white to off-white crystalline solid.[2][6] Its high polarity, conferred by the two acid groups, results in good solubility in water.[1][2][6]
Table 2: Physicochemical Data for 4-Sulfobenzoic Acid
| Property | Value | Reference |
| Molecular Weight | 202.19 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline solid/powder | [2][6] |
| Solubility | Soluble in water and some organic solvents | [1][2][6][7] |
| pKa₂ | 3.72 at 25°C (for -COOH group) | [8] |
| pKa₁ | < 0 (estimated for -SO₃H group) |
Note: The sulfonic acid group is a strong acid, with an estimated pKa significantly lower than that of the carboxylic acid group. Benzenesulfonic acid has a pKa of -6.5.[9] The electron-withdrawing sulfonate group increases the acidity of the carboxylic acid group compared to benzoic acid (pKa 4.2).[9]
Spectral Data
Characterization of 4-Sulfobenzoic acid is typically performed using standard spectroscopic methods. While specific datasets are proprietary to individual suppliers, the expected spectral features are well-established.
Table 3: Summary of Spectral Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum would show signals for the aromatic protons, typically as two distinct doublets in the 7-9 ppm range due to the para-substitution pattern. The acidic protons of the -COOH and -SO₃H groups would appear as broad singlets, often exchangeable with D₂O. |
| ¹³C NMR | The carbon NMR spectrum would display four signals for the aromatic carbons due to symmetry, one signal for the ipso-carbon attached to the carboxyl group, one for the ipso-carbon attached to the sulfo group, and a signal for the carboxyl carbon downfield (~165-175 ppm). |
| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for O-H stretching (broad, ~2500-3300 cm⁻¹ for the carboxylic acid), C=O stretching (~1700 cm⁻¹), S=O stretching (two bands, ~1350 and ~1175 cm⁻¹), and C=C stretching for the aromatic ring. |
| Mass Spectrometry | LC-MS data shows a precursor m/z of 201 for the [M-H]⁻ ion in negative ion mode.[3] |
Experimental Protocols
Synthesis
4-Sulfobenzoic acid can be synthesized via several routes. A common laboratory and industrial method is the oxidation of p-toluenesulfonic acid. The protocol below is an illustrative example based on patented methods.[10][11]
Protocol: Synthesis by Oxidation of p-Toluenesulfonic Acid
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, add p-toluenesulfonic acid.
-
Oxidant Addition: Prepare an aqueous solution of a strong oxidizing agent (e.g., nitric acid[11] or sodium hypochlorite[10]). Add the oxidant solution to the flask.
-
Heating: Heat the reaction mixture to reflux (typically >100°C) with vigorous stirring. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or NMR.[10]
-
Cooling and Filtration: Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature. If any unreacted starting material or byproducts precipitate, filter the mixture.
-
Acidification & Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with a strong protic acid, such as concentrated hydrochloric acid, until no further precipitation is observed.[10]
-
Isolation and Drying: Collect the precipitated white solid, which is the 4-Sulfobenzoic acid product, by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Caption: Workflow for the synthesis of 4-Sulfobenzoic acid.
Purification as a Potassium Salt
For certain applications, preparing the salt form is desirable. The monopotassium salt can be synthesized and purified from 4-sulfobenzoic acid.[1][12]
Protocol: Preparation of 4-Sulfobenzoic Acid Monopotassium Salt
-
Dissolution: Dissolve the synthesized 4-Sulfobenzoic acid in deionized water, creating a concentrated solution.
-
Neutralization: Slowly add a stoichiometric amount of potassium hydroxide (KOH) solution while stirring to neutralize the acid. The pH should be monitored.
-
Precipitation: Add an organic solvent in which the salt has low solubility, such as acetone, to the aqueous solution.[12] This will induce the precipitation of the potassium salt.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with the organic solvent used for precipitation, and dry under vacuum.
Caption: Workflow for purification via potassium salt formation.
Applications
4-Sulfobenzoic acid is a versatile compound with applications spanning several areas of chemistry and materials science.
-
Chemical Manufacturing: It serves as a key intermediate in the synthesis of various dyes and pigments.[1][2][6]
-
Polymer Chemistry: It is used as a dopant for conducting polymers, such as polyaniline, to enhance their electrical conductivity.[1]
-
Materials Science: Its potassium salt has been effectively used as an intercalating agent to improve the exfoliation of clay platelets in the synthesis of polymer nanocomposites, leading to enhanced mechanical and thermal properties.[1]
-
Analytical Chemistry: The compound is employed in various chromatography and spectroscopic methods due to its distinct chemical properties.[1][2]
Caption: Key application areas of 4-Sulfobenzoic acid.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Sulfobenzoic acid is classified as a substance that causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[6]
Conclusion
4-Sulfobenzoic acid is a valuable bifunctional aromatic compound with well-defined chemical and physical properties. Its structure, featuring both a strong sulfonic acid and a weaker carboxylic acid group, underpins its utility as a chemical intermediate, polymer dopant, and material science reagent. The synthesis and purification protocols are robust, allowing for the production of high-purity material for research and industrial applications. This guide provides the core technical information required by scientists and researchers for the effective use and study of 4-Sulfobenzoic acid.
References
- 1. Buy 4-Sulfobenzoic acid | 636-78-2 [smolecule.com]
- 2. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-sulfobenzoic acid - Wikidata [wikidata.org]
- 5. GSRS [precision.fda.gov]
- 6. 4-sulfobenzoicaci [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
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